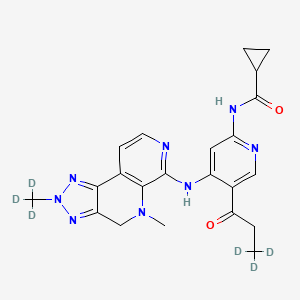
Tyk2-IN-19-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyk2-IN-19-d6 is a deuterium-labeled derivative of Tyk2-IN-19, a compound known for its inhibitory effects on tyrosine kinase 2 (TYK2). Tyrosine kinase 2 is a member of the Janus kinase family, which plays a crucial role in cytokine signaling and immune regulation. This compound is primarily used in scientific research to study the effects of TYK2 inhibition in various biological processes and diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tyk2-IN-19-d6 involves the incorporation of deuterium atoms into the Tyk2-IN-19 molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process typically includes steps such as reaction optimization, purification, and quality control to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
Tyk2-IN-19-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions typically involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst. Conditions often involve inert atmospheres and low temperatures.
Substitution: Common reagents include halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may produce oxidized derivatives with additional oxygen atoms, while reduction may yield reduced derivatives with additional hydrogen atoms. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile or halogen used .
科学的研究の応用
Tyk2-IN-19-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the effects of deuterium incorporation on chemical reactivity and stability.
Biology: Employed in studies investigating the role of TYK2 in cellular signaling and immune responses.
Medicine: Utilized in preclinical research to evaluate the potential therapeutic effects of TYK2 inhibition in diseases such as psoriasis, rheumatoid arthritis, and lupus.
作用機序
Tyk2-IN-19-d6 exerts its effects by selectively inhibiting the activity of tyrosine kinase 2. Tyrosine kinase 2 is involved in the signaling pathways of various cytokines, including interleukin-12, interleukin-23, and interferon-alpha. By inhibiting tyrosine kinase 2, this compound disrupts these signaling pathways, leading to reduced inflammation and immune responses. This mechanism of action makes this compound a valuable tool for studying the role of tyrosine kinase 2 in immune-mediated diseases .
類似化合物との比較
Similar Compounds
Deucravacitinib: An oral, selective tyrosine kinase 2 inhibitor used in the treatment of moderate-to-severe psoriasis.
QL-1200186: A novel small molecule inhibitor targeting the pseudokinase regulatory domain of tyrosine kinase 2.
BMS-986165: A clinical-stage tyrosine kinase 2 inhibitor with high selectivity and potency.
Uniqueness
Tyk2-IN-19-d6 is unique due to its deuterium labeling, which provides distinct advantages in terms of stability and metabolic properties. The incorporation of deuterium can lead to reduced metabolic degradation and improved pharmacokinetic properties, making this compound a valuable compound for in-depth pharmacological studies .
特性
分子式 |
C22H24N8O2 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
N-[4-[[5-methyl-2-(trideuteriomethyl)-4H-triazolo[4,5-c][1,7]naphthyridin-6-yl]amino]-5-(3,3,3-trideuteriopropanoyl)pyridin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C22H24N8O2/c1-4-17(31)14-10-24-18(26-22(32)12-5-6-12)9-15(14)25-21-20-13(7-8-23-21)19-16(11-29(20)2)27-30(3)28-19/h7-10,12H,4-6,11H2,1-3H3,(H2,23,24,25,26,32)/i1D3,3D3 |
InChIキー |
RAGWFCJNLPTZOE-WTJPRRJNSA-N |
異性体SMILES |
[2H]C([2H])([2H])CC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N(CC4=NN(N=C43)C([2H])([2H])[2H])C)NC(=O)C5CC5 |
正規SMILES |
CCC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N(CC4=NN(N=C43)C)C)NC(=O)C5CC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


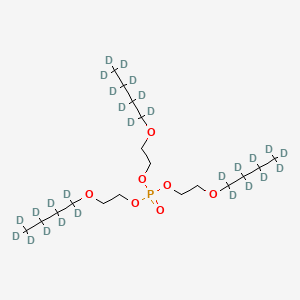


![1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one](/img/structure/B12375681.png)

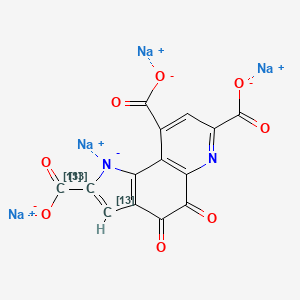
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375688.png)
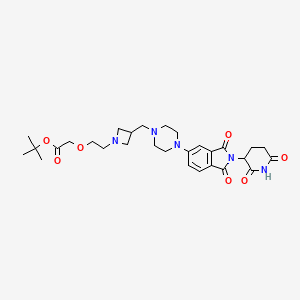

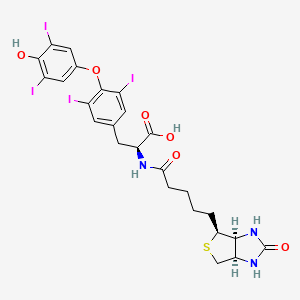
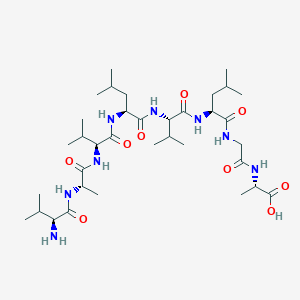
![[(5-{1-[4-(2-Tert-butyl-[1,3]dioxolan-2-ylmethoxy)-3-methyl-phenyl]-1-ethyl-propyl}-7-methyl-benzofuran-2-carbonyl)-amino]-acetic acid](/img/structure/B12375712.png)
![sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B12375719.png)
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,16Z,21S)-9-(4-aminobutyl)-21-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3-(cyclohexylmethyl)-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375727.png)
